
THZ1 Dihydrochloride
Overview
Description
THZ1 Dihydrochloride is a selective, covalent, and allosteric inhibitor of cyclin-dependent kinase 7 (CDK7). It has shown significant antiproliferative effects on various cancer cell lines. CDK7 plays a crucial role in regulating RNA polymerase-II-based transcription and promoting tumor progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of THZ1 Dihydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
THZ1 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound .
Scientific Research Applications
THZ1 is a covalent inhibitor of cyclin-dependent kinase 7 (CDK7) that has demonstrated anti-tumor effects in various cancers by preventing cell proliferation . It functions by covalently modifying CDK7, targeting the C312 residue outside the kinase domain .
Scientific Research Applications
In vitro studies reveal that THZ1 can induce apoptosis in B-cell acute lymphoblastic leukemia (B-ALL) cells at high concentrations and disrupt their cellular metabolic pathways by downregulating the expression of c-MYC-mediated metabolic enzymes . THZ1 inhibits the phosphorylation of the C-terminal domain of RNA polymerase II, which regulates transcription, and also inhibits the activation of CDK proteins .
CDK7 Inhibition
THZ1 serves as a covalent inhibitor of CDK7, displaying a high binding affinity with an IC50 value of 3.2nM .
Anti-Proliferative Effects
THZ1 has demonstrated the ability to inhibit the proliferation of Jurkat and Loucy T-ALL cell lines, with IC50 values of 50 nM and 0.55 nM, respectively . It also arrests B-ALL cells at the G2/M phase of the cell cycle in a concentration and time-dependent manner . RNA-SEQ results show that THZ1 treatment significantly downregulated the expression of cell proliferation-related genes, such as CDK1, CDK2, CDK6, and CDK8, and upregulated the expression of cell cycle arrest-related genes, such as CDKN1A and CDKN1B .
Impact on Cellular Metabolism
THZ1 suppresses cellular metabolism and blocks the production of cellular metabolic intermediates in B-ALL cells by downregulating the expression of c-MYC-mediated metabolic enzymes .
B-Cell Acute Lymphoblastic Leukemia (B-ALL)
THZ1 induces apoptosis of B-ALL cells in vitro at high concentrations by activating apoptotic pathways and disrupting the cellular metabolic pathways of B-ALL cells . THZ1 treatment enhanced cell apoptosis in over-expressed c-MYC B-ALL cells, which was involved in the upregulation of p53 expression . Elevated CDK7 expression has been observed in primary B-ALL cells . Cell count assays have shown that 100 nM of THZ1 inhibits the growth of B-ALL cells .
T-Cell Acute Lymphoblastic Leukemia (T-ALL)
THZ1 potently inhibits proliferation of Jurkat and Loucy T-ALL cell lines with IC50 values of 50 nM and 0.55 nM, respectively . THZ1 disrupts the CDK7 signaling pathways in both Jurkat and Loucy cells .
Esophageal Squamous Cell Carcinoma
THZ1 (10 mg/kg, i.p.) completely suppresses esophageal squamous cell carcinoma tumor growth in vivo without loss of body weight or other common toxic effects .
Xenograft Mouse Model
In a bioluminescent xenografted mouse model using the human T-ALL cell-line KOPTK1, THZ1 exhibited efficacy when dosed twice daily at 10mg/kg . THZ1 was well tolerated at these doses with no observable body weight loss or behavioral changes, suggesting that it caused no overt toxicity in the animals .
Data Tables
Other considerations
Mechanism of Action
THZ1 Dihydrochloride exerts its effects by selectively inhibiting CDK7. CDK7, along with cyclin H and MAT1, forms the CDK-activating complex (CAK), which is essential for cell cycle progression and transcription regulation. By inhibiting CDK7, this compound disrupts these processes, leading to cell cycle arrest, apoptosis, and repression of transcription, particularly of super-enhancer-associated genes in cancer .
Comparison with Similar Compounds
Similar Compounds
THZ531: A derivative of THZ1 with similar CDK7 inhibitory activity.
SY-1365: Another selective CDK7 inhibitor with potential anticancer properties.
ICEC0942 (CT7001): A CDK7 inhibitor currently in clinical trials for cancer treatment .
Uniqueness of THZ1 Dihydrochloride
This compound is unique due to its high selectivity and potency as a CDK7 inhibitor. It has demonstrated significant antiproliferative effects in various cancer cell lines and has shown potential in combination therapies with other anticancer agents .
Biological Activity
THZ1 Dihydrochloride, a covalent inhibitor of cyclin-dependent kinase 7 (CDK7), has garnered attention for its potential therapeutic applications in various cancers, particularly due to its ability to induce apoptosis and inhibit cell proliferation. This article provides a detailed overview of the biological activity of THZ1, supported by data tables, case studies, and significant research findings.
THZ1 functions primarily by covalently modifying CDK7, which is crucial for the regulation of transcription and cell cycle progression. The compound targets the C312 residue outside the kinase domain, resulting in selective inhibition of CDK7 activity. This inhibition leads to the downregulation of several key proteins involved in cell survival and proliferation, including c-MYC, MCL-1, and BCL-xL.
1. Apoptosis Induction in Cancer Cells
THZ1 has been shown to induce apoptosis in various cancer cell lines. For instance:
- In B-cell acute lymphoblastic leukemia (B-ALL) cells, THZ1 treatment resulted in significant cell cycle arrest and apoptosis at high concentrations. The half-maximal inhibitory concentration (IC50) values for B-ALL cell lines NALM6 and REH were reported as 101.2 nM and 26.26 nM, respectively .
- In multiple myeloma models, THZ1 reduced cell proliferation through transcriptional downregulation of anti-apoptotic factors like MCL-1 and BCL-xL. The compound exhibited IC50 values in the low nanomolar range (<300 nM) across various myeloma cell lines .
2. Cell Cycle Arrest
THZ1 treatment has been associated with G2/M phase arrest in multiple cancer types:
- In B-ALL cells, THZ1 caused a dramatic increase in G2/M phase population while decreasing S-phase cells .
- Similar effects were observed in multiple myeloma cells, where THZ1 led to diminished phosphorylation of CDK1 and CDK2, crucial for cell cycle progression .
Table 1: Summary of THZ1 Effects on Various Cancer Cell Lines
In Vivo Studies
In vivo studies using xenograft models have demonstrated the efficacy of THZ1:
Q & A
Basic Research Questions
Q. What experimental approaches are recommended for determining the IC50 of THZ1 Dihydrochloride in CDK7 inhibition assays?
- Methodological Answer : Use biochemical kinase assays with purified CDK7/Cyclin H/Mat1 complexes to measure ATPase activity inhibition. For cell-based assays, employ viability assays (e.g., MTT or CellTiter-Glo) in cancer cell lines (e.g., MCF-7 or A431) treated with serial dilutions of this compound. Normalize data to vehicle controls and fit dose-response curves using nonlinear regression (e.g., Hill equation). Validate target engagement via Western blotting for phosphorylated RNA polymerase II (a CDK7 substrate) . Ensure reproducibility by adhering to MIACARM standards for metadata documentation, including batch purity (>99%) and solvent conditions .
Q. What cellular models are most appropriate for studying this compound’s anti-proliferative effects?
- Methodological Answer : Prioritize cancer cell lines with CDK7 dependency, such as triple-negative breast cancer (MDA-MB-231) or T-cell acute lymphoblastic leukemia (Jurkat). Include isogenic controls (e.g., CDK7-knockout lines) to confirm on-target effects. Use flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide DNA content analysis). For 3D models, optimize organoid cultures with hypoxia-mimicking conditions to evaluate tumor microenvironment interactions .
Q. What are the critical controls required to validate this compound’s specificity for CDK7?
- Methodological Answer :
- Kinase selectivity panels : Test against closely related CDKs (e.g., CDK9, CDK12) using competitive binding assays.
- Rescue experiments : Overexpress wild-type CDK7 in treated cells to restore phenotype.
- Covalent binding validation : Perform mass spectrometry to confirm covalent modification of C312 residue in CDK7 .
- Off-target screening : Combine CRISPR-Cas9 screens with proteome-wide profiling (e.g., thermal proteome profiling) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound’s efficacy across cancer cell lines?
- Methodological Answer : Analyze genomic and transcriptomic datasets (e.g., CRISPR dependency scores from DepMap) to identify biomarkers of sensitivity (e.g., MYC amplification). Use single-cell RNA sequencing to assess heterogeneity in drug response. Employ combinatorial treatments (e.g., with PARP inhibitors) to overcome resistance mechanisms. Validate findings using patient-derived xenograft (PDX) models .
Q. What statistical frameworks are optimal for analyzing time-dependent effects of this compound in transcriptional inhibition assays?
- Methodological Answer : Apply mixed-effects models to account for intra-experiment variability in RNA-seq time-course data. Use bootstrapping to estimate confidence intervals for IC50 shifts under different treatment durations. For gene set enrichment analysis (GSEA), correct for multiple comparisons using Benjamini-Hochberg adjustment. Pair these analyses with kinetic modeling of CDK7 occupancy and RNA polymerase II phosphorylation dynamics .
Q. How should researchers optimize in vivo dosing regimens for this compound to balance efficacy and toxicity?
- Methodological Answer : Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies in murine models, measuring plasma and tissue concentrations via LC-MS/MS. Monitor toxicity through serial CBC/chemistry panels and histopathology. Use Bayesian adaptive designs to refine dosing schedules based on target coverage (e.g., >90% CDK7 inhibition in tumors). Compare intermittent vs. continuous dosing to mitigate hematological toxicity .
Q. Data Interpretation & Reproducibility
Q. What strategies mitigate batch-to-batch variability in this compound experiments?
- Methodological Answer : Source compounds from vendors providing Certificates of Analysis (COA) with HPLC purity >99%. Pre-test each batch in a standardized viability assay (e.g., A431 cells) and normalize activity to a reference batch. Document solvent preparation (e.g., DMSO stock concentration, freeze-thaw cycles) and storage conditions (-80°C under argon) .
Q. How can researchers reconcile conflicting findings between biochemical and cellular assays for this compound?
- Methodological Answer : Perform cellular thermal shift assays (CETSA) to confirm target engagement in intact cells. Compare intracellular drug concentrations (via LC-MS) to biochemical IC50 values. Investigate compensatory pathways (e.g., CDK9 activation) using phosphoproteomics. Use orthogonal assays, such as CRISPR-mediated CDK7 degradation, to isolate on-target effects .
Q. Ethical & Reporting Standards
Q. What metadata must be reported when publishing this compound studies to ensure reproducibility?
- Methodological Answer : Include batch-specific purity data, solvent preparation protocols, and cell line authentication details (STR profiling). For in vivo studies, report ARRIVE 2.0 guidelines compliance, including randomization methods and blinding protocols. Deposit raw RNA-seq data in public repositories (e.g., GEO) with MIAME-compliant annotations .
Properties
IUPAC Name |
N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28ClN7O2.2ClH/c1-39(2)16-6-11-28(40)35-21-14-12-20(13-15-21)30(41)36-22-7-5-8-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-10-4-3-9-24(25)27;;/h3-15,17-19,33H,16H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38);2*1H/b11-6+;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTGQOACYBCREM-QVLKBJGCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30Cl3N7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.